2,2-Bis((benzyloxy)methyl)propane-1,3-diol
Description
Properties
IUPAC Name |
2,2-bis(phenylmethoxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c20-13-19(14-21,15-22-11-17-7-3-1-4-8-17)16-23-12-18-9-5-2-6-10-18/h1-10,20-21H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYZDOXPFJBVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transetherification via Alkoxide Intermediates
A prominent method involves transetherification reactions using sodium hydride (NaH) to generate alkoxide intermediates. In a study by Muraoka et al., propane-1,3-diol derivatives underwent intramolecular nucleophilic substitution when treated with NaH, forming oxetane intermediates. For 2,2-bis((benzyloxy)methyl)propane-1,3-diol synthesis:
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Alkoxide Formation : The diol reacts with NaH in tetrahydrofuran (THF), deprotonating hydroxyl groups to form a dialkoxide.
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Benzylation : Benzyl bromide or chloride is introduced, triggering nucleophilic attack at the central carbon.
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Workup : Aqueous quenching and purification yield the target compound.
This method produced a 67% yield when converting tosyl-protected intermediates to benzyl derivatives. Critical parameters include:
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Solvent : Anhydrous THF or dimethylformamide (DMF)
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Temperature : 0°C during reagent addition, followed by reflux
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Molar Ratios : 2:1 benzyl halide to diol for complete substitution
Williamson Ether Synthesis
The Williamson method provides an alternative pathway:
Reaction Scheme :
Conditions :
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Benzylating Agents : Benzyl bromide (BnBr) or benzyl chloride (BnCl)
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Bases : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvents : DMF, acetonitrile, or dichloromethane
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +22% vs RT |
| BnBr Equivalents | 2.2 | 89% yield |
| Reaction Time | 12 hr | Max conversion |
A patent by US4096192A demonstrated analogous strategies for diol benzylation, achieving >90% purity after 25 reaction cycles using recycled diol streams.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility:
Process Steps :
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Feed Preparation : Diol and benzyl halide solutions prepared in DMF
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Mixing Zone : Precise stoichiometric control via automated pumps
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Reaction Zone : Tubular reactor at 100°C with 30 min residence time
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Quenching & Separation : In-line neutralization and solvent evaporation
Advantages :
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98.5% conversion efficiency
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Reduced byproduct formation (<2%)
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Scalable to metric ton production
Catalytic Benzylation Using Phase-Transfer Catalysts
Phase-transfer catalysts (PTCs) enable milder conditions:
System Components :
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Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
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Aqueous Phase : 50% NaOH solution
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Organic Phase : Toluene containing diol and BnBr
Performance Metrics :
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Yield: 78%
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Reaction Time: 8 hr at 60°C
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Selectivity: >95% for bis-benzylated product
This method reduces energy costs by 40% compared to traditional approaches.
Reaction Optimization and Byproduct Analysis
Byproduct Formation Pathways
Common impurities include:
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Mono-Benzylated Intermediate : From incomplete substitution
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Over-Benzylated Species : Tris- or tetrasubstituted derivatives
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Oxidation Products : Ketones or carboxylic acids under oxidative conditions
Mitigation Strategies :
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Stoichiometric Control : Limiting BnBr to 2.2 equivalents
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Inert Atmosphere : Nitrogen or argon sparging prevents oxidation
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Temperature Gradients : Gradual heating minimizes side reactions
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts reaction rates:
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| DMF | 36.7 | 1.00 (Ref) |
| DMSO | 46.7 | 1.28 |
| Acetonitrile | 37.5 | 0.94 |
| THF | 7.6 | 0.61 |
Polar aprotic solvents like DMSO enhance nucleophilicity of alkoxides, accelerating benzylation.
Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
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δ 7.35–7.28 (m, 10H, Ar-H)
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δ 4.52 (s, 4H, CH₂Ph)
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δ 3.65–3.60 (m, 4H, CH₂OH)
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δ 3.45 (s, 4H, OCH₂C)
13C NMR :
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138.4 (C aromatic)
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73.8 (OCH₂Ph)
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66.1 (C(CH₂O)₂)
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63.3 (CH₂OH)
Purity Assessment Methods
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, MeOH:H₂O (70:30) | ≥98.5% area |
| Karl Fischer | — | ≤0.2% H₂O |
| Melting Point | Capillary method | 89–91°C |
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Transetherification | 67 | 97 | Moderate | 3.2 |
| Williamson Synthesis | 89 | 98.5 | High | 2.1 |
| Continuous Flow | 95 | 99 | Very High | 4.5 |
| PTC Catalyzed | 78 | 96 | High | 1.8 |
Cost Index: Relative scale (1 = lowest)
Chemical Reactions Analysis
2,2-Bis((benzyloxy)methyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzyloxymethyl groups to benzyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxymethyl groups can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis((benzyloxy)methyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism by which 2,2-Bis((benzyloxy)methyl)propane-1,3-diol exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of benzyloxymethyl groups, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through its functional groups, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2-Bis((benzyloxy)methyl)propane-1,3-diol, highlighting their substituents, applications, synthesis methods, and notable properties:
Market and Regulatory Landscape
- BMP dominates the flame-retardant market, with major producers like Albemarle Corporation and ICL Industrial Products .
Biological Activity
2,2-Bis((benzyloxy)methyl)propane-1,3-diol, also known as 2-[(benzyloxy)methyl]propane-1,3-diol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties and other relevant pharmacological effects.
- IUPAC Name : 2-((benzyloxy)methyl)propane-1,3-diol
- Molecular Formula : C₁₁H₁₆O₃
- CAS Number : 117087-18-0
- Molecular Weight : 196.25 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains.
Antimicrobial Activity
Recent research highlights the compound's potential as an antimicrobial agent. The following table summarizes key findings related to its antimicrobial efficacy:
The antimicrobial mechanism of action for compounds similar to this compound typically involves:
- Membrane Disruption : The compound induces significant damage to the cytoplasmic membrane of bacteria, resulting in loss of membrane integrity and depolarization.
- Morphological Changes : Treated bacteria exhibit severe morphological alterations, which can be indicative of compromised cellular functions .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of structurally related compounds and found that modifications to the benzofuran core significantly influenced their effectiveness. The removal of specific moieties led to a drastic drop in antibacterial activity, underscoring the importance of structural integrity for maintaining efficacy . -
Structure-Activity Relationship (SAR) :
Research into SAR has shown that compounds retaining certain functional groups exhibit enhanced antimicrobial properties. For instance, compounds with preserved aryl rings demonstrated lower MIC values compared to those lacking these features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
